An In-depth Technical Guide to 5-Nitro-2-furoyl chloride
An In-depth Technical Guide to 5-Nitro-2-furoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 5-Nitro-2-furoyl chloride (CAS No. 25084-14-4). This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those based on the nitrofuran scaffold, which is known for its antibacterial and antimicrobial properties.[1]
Core Chemical and Physical Properties
5-Nitro-2-furoyl chloride is a solid at room temperature.[2][3] Its key physical and chemical properties are summarized in the table below, providing a foundational dataset for its use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂ClNO₄ | [4][5][6][7][8][9] |
| Molecular Weight | 175.53 g/mol | [4][6][7][9] |
| CAS Number | 25084-14-4 | [4][5][6][7][10] |
| Appearance | Solid | [2][3] |
| Melting Point | 34-41 °C | [2][3][9] |
| Boiling Point | 137-140 °C at 15 mmHg | [2][4][9] |
| Density (Predicted) | 1.588 ± 0.06 g/cm³ | [2][9] |
| Flash Point | > 110 °C (> 230 °F) | |
| EINECS Number | 246-607-6 | [4][10] |
| InChI Key | OLEFNFXYGGTROA-UHFFFAOYSA-N | [3][6] |
| SMILES String | [O-]--INVALID-LINK--c1ccc(o1)C(Cl)=O | [3] |
Reactivity and Stability
Stability: 5-Nitro-2-furoyl chloride is sensitive to moisture.[9] Contact with water will lead to hydrolysis of the acyl chloride to the corresponding carboxylic acid (5-nitro-2-furoic acid). Therefore, it should be handled and stored under an inert, dry atmosphere.[11]
Reactivity: As a typical acyl chloride, it is a reactive compound used as an intermediate for synthesizing pharmaceuticals.[1] The acyl chloride group is susceptible to nucleophilic attack, making it a versatile reagent for forming esters, amides, and other carbonyl derivatives. It is incompatible with strong oxidizing agents, strong bases, and alcohols.[11]
Experimental Protocols: Synthesis
5-Nitro-2-furoyl chloride is typically synthesized from its corresponding carboxylic acid, 5-nitro-2-furoic acid. The primary methods involve chlorinating agents such as thionyl chloride or oxalyl chloride.
Method 1: Synthesis using Oxalyl Chloride[14]
This method utilizes oxalyl chloride and a catalytic amount of N,N-Dimethylformamide (DMF) in a dichloromethane (DCM) solvent.
Materials:
-
5-nitro-2-furoic acid
-
Oxalyl chloride
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Ice bath
-
Round-bottom flask and standard glassware for inert atmosphere reactions
Procedure:
-
A solution of 5-nitro-2-furoic acid (e.g., 2.90 mmol) in DCM (10 ml) is prepared in a round-bottom flask and cooled to 0 °C using an ice bath.[12]
-
Oxalyl chloride (e.g., 10 equivalents, 29 mmol) is added to the cooled solution.[12]
-
A catalytic amount of DMF is added to the reaction mixture at 0 °C.[12]
-
The reaction mixture is then allowed to warm to room temperature and stirred for approximately 3 hours.[12]
-
Upon completion of the reaction, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the 5-Nitro-2-furoyl chloride product.[12]
Method 2: Synthesis using Thionyl Chloride[15]
This procedure employs thionyl chloride and catalytic DMF in an ether solvent.
Materials:
-
5-nitro-2-furoic acid
-
Thionyl chloride
-
Ether
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere (nitrogen) reactions
Procedure:
-
A mixture of 5-nitro-2-furoic acid (e.g., 3.00 g) and thionyl chloride (e.g., 2.06 ml) is prepared in 50 ml of ether.[13]
-
A catalytic amount of DMF (e.g., 0.45 ml) is added to the mixture.[13]
-
The reaction is stirred overnight at room temperature under a nitrogen atmosphere.[13]
-
After the reaction period, the ether solution containing the product is decanted, and the solvent is removed to yield 5-Nitro-2-furoyl chloride.[13]
Role in Synthetic Chemistry
5-Nitro-2-furoyl chloride is not typically involved in biological signaling pathways itself but is a critical building block for creating biologically active molecules. Its primary role is as an electrophilic reagent that readily reacts with nucleophiles to form a variety of derivatives. This reactivity is central to its application in drug development.
Caption: Workflow for the synthesis of 5-Nitro-2-furoyl chloride.
Caption: Role of 5-Nitro-2-furoyl chloride as a synthetic intermediate.
Safety and Handling
5-Nitro-2-furoyl chloride is classified as a corrosive substance.[5] It causes severe skin burns and eye damage.[5][9]
-
GHS Classification: Skin Corrosion/Irritation Category 1B, Eye Damage Category 1.[5]
-
Signal Word: Danger.[9]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[5]
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][9]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[5]
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, protective clothing, and eye/face protection (eyeshields, dust mask type N95), should be worn when handling this chemical.[11] All work should be conducted in a well-ventilated area or a chemical fume hood.[11]
References
- 1. 5-NITRO-2-FUROYL CHLORIDE | 25084-14-4 [chemicalbook.com]
- 2. 5-NITRO-2-FUROYL CHLORIDE CAS#: 25084-14-4 [m.chemicalbook.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. 5-Nitro-2-furoyl chloride, 97% | CAS 25084-14-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 5-Nitrofuroyl chloride | C5H2ClNO4 | CID 90711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Nitro-2-furoyl chloride [webbook.nist.gov]
- 7. scbt.com [scbt.com]
- 8. 5-Nitro-3-furancarbonyl chloride | C5H2ClNO4 | CID 14319557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-NITRO-2-FUROYL CHLORIDE price,buy 5-NITRO-2-FUROYL CHLORIDE - chemicalbook [chemicalbook.com]
- 10. 5-NITRO-2-FUROYL CHLORIDE - Safety Data Sheet [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. 5-NITRO-2-FUROYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 13. prepchem.com [prepchem.com]
